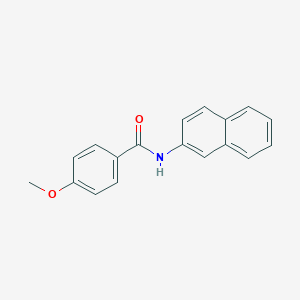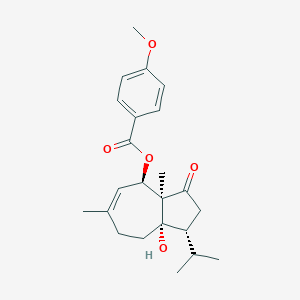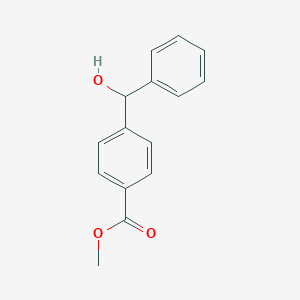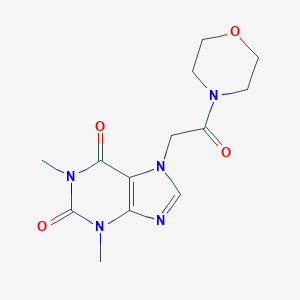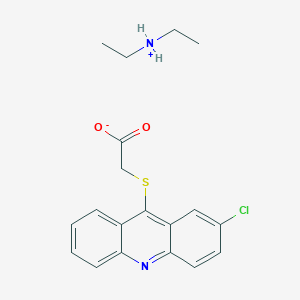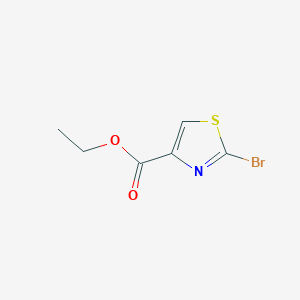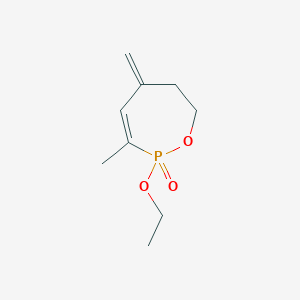
1,2-Oxaphosphepin,2-ethoxy-2,5,6,7-tetrahydro-3-methyl-5-methylene-,2-oxide(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-3-methyl-5-methylidene-6,7-dihydro-1,2lambda5-oxaphosphepine 2-oxide is a complex organophosphorus compound. It is characterized by its unique structure, which includes an oxaphosphepine ring, making it a subject of interest in various fields of chemical research.
Métodos De Preparación
The synthesis of 2-Ethoxy-3-methyl-5-methylidene-6,7-dihydro-1,2lambda5-oxaphosphepine 2-oxide typically involves multiple steps. The synthetic route often starts with the preparation of the oxaphosphepine ring, followed by the introduction of ethoxy and methylidene groups under controlled conditions. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield.
Análisis De Reacciones Químicas
2-Ethoxy-3-methyl-5-methylidene-6,7-dihydro-1,2lambda5-oxaphosphepine 2-oxide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Halogenation or alkylation reactions can occur under specific conditions, leading to the formation of various derivatives.
Aplicaciones Científicas De Investigación
This compound has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: Studies have explored its potential as a biochemical probe.
Medicine: Research is ongoing into its potential therapeutic properties.
Industry: It is used in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-3-methyl-5-methylidene-6,7-dihydro-1,2lambda5-oxaphosphepine 2-oxide involves its interaction with specific molecular targets. It can inhibit certain enzymes or modulate biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar compounds include other oxaphosphepine derivatives. Compared to these, 2-Ethoxy-3-methyl-5-methylidene-6,7-dihydro-1,2lambda5-oxaphosphepine 2-oxide is unique due to its specific ethoxy and methylidene substitutions, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
107345-45-9 |
|---|---|
Fórmula molecular |
C9H15O3P |
Peso molecular |
202.19 g/mol |
Nombre IUPAC |
2-ethoxy-3-methyl-5-methylidene-6,7-dihydro-1,2λ5-oxaphosphepine 2-oxide |
InChI |
InChI=1S/C9H15O3P/c1-4-11-13(10)9(3)7-8(2)5-6-12-13/h7H,2,4-6H2,1,3H3 |
Clave InChI |
QMCHHGFBAGCUJP-UHFFFAOYSA-N |
SMILES |
CCOP1(=O)C(=CC(=C)CCO1)C |
SMILES canónico |
CCOP1(=O)C(=CC(=C)CCO1)C |
Sinónimos |
1,2-Oxaphosphepin,2-ethoxy-2,5,6,7-tetrahydro-3-methyl-5-methylene-,2-oxide(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide](/img/structure/B12215.png)
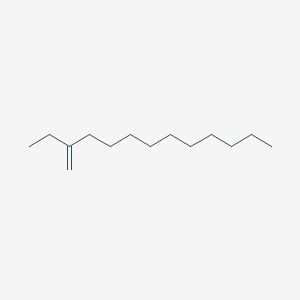
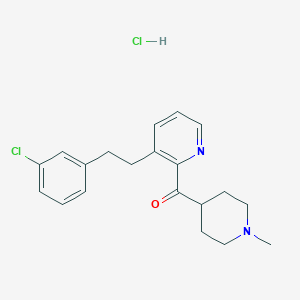
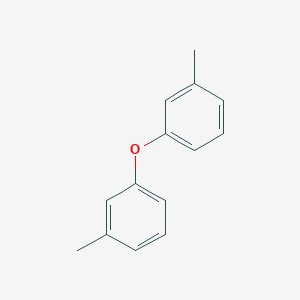
![9,10-dimethoxy-1'-phenylspiro[1,3,4,6,7,11b-hexahydrobenzo[a]quinolizine-2,3'-pyrrolidine]-2',5'-dione](/img/structure/B12220.png)
